Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate involves several steps. One common method starts with the reaction of 2-bromobenzoic acids and resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates are then subjected to further reactions, including esterification, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate can be compared with other similar compounds, such as:
- Ethyl 2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)propanoate
- 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy]propanoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C19H22O5/c1-3-12-9-15-13-7-5-6-8-14(13)19(21)24-17(15)10-16(12)23-11-18(20)22-4-2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
VASMEMKDTMGKBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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